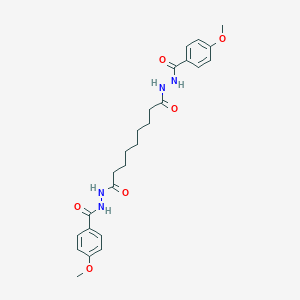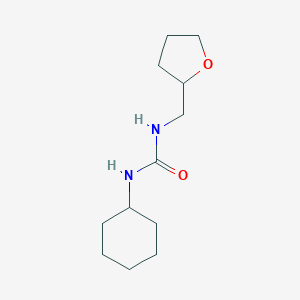![molecular formula C9H11F5O4 B465106 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid CAS No. 303133-80-4](/img/structure/B465106.png)
4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid is a synthetic organic compound with the molecular formula C9H11F5O4 It is characterized by the presence of a ketone group (4-oxo) and a pentafluoropentyl ether group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,5,5,5-pentafluoropentanol and succinic anhydride.
Esterification: The first step involves the esterification of 4,4,5,5,5-pentafluoropentanol with succinic anhydride in the presence of a catalyst, such as sulfuric acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The pentafluoropentyl ether group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The pentafluoropentyl ether group may enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]butanoic acid: Characterized by the presence of a pentafluoropentyl ether group.
4-Oxo-4-[(4,4,5,5,5-trifluoropentyl)oxy]butanoic acid: Similar structure but with a trifluoropentyl ether group.
4-Oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
The presence of the pentafluoropentyl ether group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which may enhance its effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O4/c10-8(11,9(12,13)14)4-1-5-18-7(17)3-2-6(15)16/h1-5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLXHLVKWSBPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)carbamoylamino]-N-phenylbenzamide](/img/structure/B465051.png)
![(4E)-4-[(2-chloro-4-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465052.png)
![4-[(3,4-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465053.png)
![5-oxo-3-phenyl-4-{[2-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465054.png)

![(4E)-5-oxo-3-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465056.png)
![(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B465057.png)
![(4Z)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465059.png)

![4-bromo-5-methyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)thiosemicarbazone]](/img/structure/B465079.png)
![1-(3-Aminophenyl)ethanone [1-(3-aminophenyl)ethylidene]hydrazone](/img/structure/B465111.png)
![N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE](/img/structure/B465133.png)

